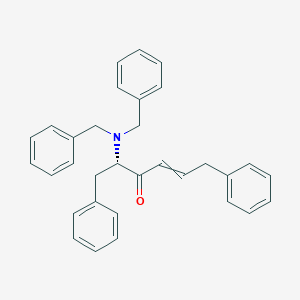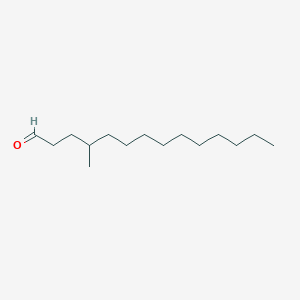
3-Pyridinesulfonamide, N-(4-chlorophenyl)-6-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonamide, N-(4-chlorophenyl)-6-phenoxy- is a chemical compound that belongs to the class of pyridine sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, N-(4-chlorophenyl)-6-phenoxy- typically involves the reaction of 4-chloropyridine-3-sulfonamide with phenol derivatives under specific conditions. One common method includes the use of potassium carbonate as a base and aryl isocyanates as reactants . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonamide, N-(4-chlorophenyl)-6-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine-3-sulfonic acids.
Reduction: Formation of pyridine-3-amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonamide, N-(4-chlorophenyl)-6-phenoxy- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of metabolic pathways and cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-pyridinesulfonamide: Similar structure but lacks the phenoxy group.
N-(4-chlorophenyl)-6-phenoxypyridine-3-sulfonamide: Similar structure with variations in the position of substituents.
Uniqueness
3-Pyridinesulfonamide, N-(4-chlorophenyl)-6-phenoxy- is unique due to the presence of both the 4-chlorophenyl and phenoxy groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
Properties
CAS No. |
646040-34-8 |
|---|---|
Molecular Formula |
C17H13ClN2O3S |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-phenoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C17H13ClN2O3S/c18-13-6-8-14(9-7-13)20-24(21,22)16-10-11-17(19-12-16)23-15-4-2-1-3-5-15/h1-12,20H |
InChI Key |
LVYVZQBTBCZWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)
![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)




![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)


![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)


